Spermine
Overview
Description
Spermine is a polyamine involved in cellular metabolism found in all eukaryotic cells . The precursor for the synthesis of this compound is the amino acid ornithine . It is found as a polycation at physiological pH . This compound is associated with nucleic acids and is thought to stabilize helical structure, particularly in viruses . It functions as an intracellular free radical scavenger to protect DNA from free radical attack . This compound is the chemical primarily responsible for the characteristic odor of semen .
Synthesis Analysis
This compound biosynthesis in animals starts with the decarboxylation of ornithine by the enzyme Ornithine decarboxylase in the presence of PLP. This decarboxylation gives putrescine . Thereafter the enzyme spermidine synthase effects two N-alkylation by decarboxy-S-adenosyl methionine .Molecular Structure Analysis
This compound is a naturally occurring, biocompatible polycation with primary and secondary amines spaced by methylene groups and has high affinity toward nucleic acids . The essential role of this compound in eukaryotic cells is to aid in packaging cellular DNA into a compact state .Chemical Reactions Analysis
This compound synthase (SMS) is a key enzyme for this compound synthesis . The enzyme catalyzes the conversion of spermidine into this compound . This compound interacts with other molecules like nitric oxide (NO) and phytohormones such as abscisic acid, salicylic acid, brassinosteroids, and ethylene, to coordinate the reactions necessary for developing drought tolerance .Physical and Chemical Properties Analysis
This compound is a colorless solid with a fishy or semen-like odor . It has a density of 917 mg/mL, a melting point of 28 to 30 °C, and a boiling point of 150.1 °C at 700 Pa .Mechanism of Action
Spermine is derived from spermidine by this compound synthase . This compound is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth . This compound functions directly as a free radical scavenger, and forms a variety of adducts that prevent oxidative damage to DNA .
Safety and Hazards
Future Directions
Spermine has been widely investigated for cancer diagnosis and treatment . It has been shown to protect plants from a variety of environmental insults, but whether it can prevent the adverse effects of drought has not yet been reported . The decreased this compound expression in untreated prostate cancer is linked to PSG loss, and furthermore, androgen deprivation therapy can prevent this compound production in normal prostate secretory cells .
Properties
IUPAC Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNFFQXMRSDOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71052-31-8 | |
Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71052-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9058781 | |
Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9058781 | |
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Molecular Weight |
202.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Absorbs carbon dioxide from air; [Merck Index] Colorless solidified mass or fragments; mp = 28-30 deg C; [Sigma-Aldrich MSDS], Solid | |
Record name | Spermine | |
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Record name | Spermine | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
150-150 °C | |
Record name | Spermine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00127 | |
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Solubility |
> 100 mg/mL | |
Record name | Spermine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00127 | |
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Mechanism of Action |
Spermine is derived from spermidine by spermine synthase. Spermine is a polyamine, a small organic cations that is absolutely required for eukaryotic cell growth. Spermine, is normally found in millimolar concentrations in the nucleus. Spermine functions directly as a free radical scavenger, and forms a variety of adducts that prevent oxidative damage to DNA. Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive. Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack. Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation. | |
Record name | Spermine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00127 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
71-44-3, 68956-56-9 | |
Record name | Spermine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Spermine | |
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Record name | Spermine | |
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URL | https://www.drugbank.ca/drugs/DB00127 | |
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Record name | spermine | |
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Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)- | |
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Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |
Source | EPA DSSTox | |
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Record name | 4,9-diazadodecamethylenediamine | |
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Record name | SPERMINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FZ7Y3VOQX | |
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Record name | Spermine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
29 °C | |
Record name | Spermine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00127 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Spermine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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